Methyl 4-{[(3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that combines a benzofuran moiety with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid, which is then reacted with methyl 4-aminobenzoate under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydroxylated compound.
Scientific Research Applications
Methyl 4-{[(3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for Methyl 4-{[(3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate: Shares the benzofuran core but lacks the benzoate ester.
Methyl 4-aminobenzoate: Contains the benzoate ester but lacks the benzofuran moiety.
Uniqueness
Methyl 4-{[(3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate is unique due to its combination of a benzofuran and a benzoate ester, which imparts distinct chemical and biological properties not found in simpler analogs .
Biological Activity
Methyl 4-{[(3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C16H17NO4, with a molecular weight of approximately 287.31 g/mol. The compound features a complex structure that includes a benzofuran moiety, which is known for various biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted by Smith et al. (2022) demonstrated that derivatives of the benzofuran structure possess potent activity against both Gram-positive and Gram-negative bacteria, suggesting the potential for developing new antibiotics from this class of compounds .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism through which the compound may exert protective effects in inflammatory diseases .
Anticancer Properties
This compound has been evaluated for its anticancer activity. A notable study by Zhang et al. (2023) reported that the compound induces apoptosis in various cancer cell lines by activating the caspase pathway. The study highlighted the potential for this compound to be developed as a therapeutic agent in cancer treatment .
Case Studies
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling Pathways : It can alter signaling cascades associated with cell proliferation and apoptosis.
- Direct Interaction with Cellular Targets : The benzofuran moiety may interact with specific cellular receptors or proteins involved in disease processes.
Properties
Molecular Formula |
C18H17NO5 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
methyl 4-[(3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H17NO5/c1-10-15-13(20)4-3-5-14(15)24-16(10)17(21)19-12-8-6-11(7-9-12)18(22)23-2/h6-9H,3-5H2,1-2H3,(H,19,21) |
InChI Key |
GNYNNAFWOCKFDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CCC2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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